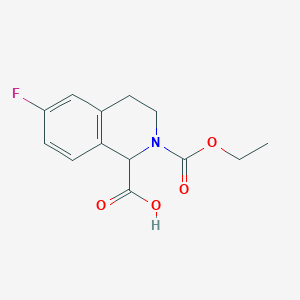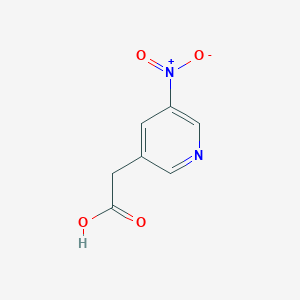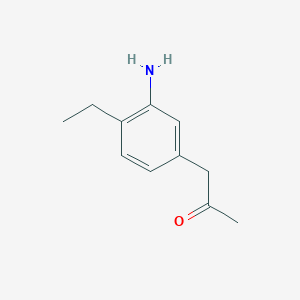
tert-butyl ((3R)-4-fluoropyrrolidin-3-yl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl ((3R)-4-fluoropyrrolidin-3-yl)carbamate is a chemical compound that belongs to the class of carbamates. Carbamates are widely used in organic synthesis and medicinal chemistry due to their stability and ability to form hydrogen bonds. This compound is particularly interesting due to its fluorine substitution, which can significantly alter its chemical and biological properties.
Méthodes De Préparation
The synthesis of tert-butyl ((3R)-4-fluoropyrrolidin-3-yl)carbamate typically involves the reaction of 4-fluoropyrrolidine with tert-butyl chloroformate. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and are performed at low temperatures to prevent side reactions .
Industrial production methods for carbamates often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to improve efficiency and yield .
Analyse Des Réactions Chimiques
tert-Butyl ((3R)-4-fluoropyrrolidin-3-yl)carbamate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts such as palladium on carbon, resulting in the removal of the carbamate group.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and acetonitrile, and catalysts like palladium or platinum. Major products formed from these reactions depend on the specific conditions but often include various substituted pyrrolidines and carbamates .
Applications De Recherche Scientifique
tert-Butyl ((3R)-4-fluoropyrrolidin-3-yl)carbamate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and natural products.
Biology: This compound is used in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Mécanisme D'action
The mechanism of action of tert-butyl ((3R)-4-fluoropyrrolidin-3-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form hydrogen bonds with amino acid residues in the active site of enzymes, leading to inhibition or modulation of enzyme activity. The fluorine atom can also participate in interactions with the target, enhancing the compound’s binding affinity and specificity .
Comparaison Avec Des Composés Similaires
Similar compounds to tert-butyl ((3R)-4-fluoropyrrolidin-3-yl)carbamate include other fluorinated carbamates and pyrrolidine derivatives. For example:
tert-Butyl ((3R)-4-chloropyrrolidin-3-yl)carbamate: Similar structure but with a chlorine atom instead of fluorine, which can affect its reactivity and biological activity.
tert-Butyl ((3R)-4-methylpyrrolidin-3-yl)carbamate: Contains a methyl group instead of fluorine, leading to different chemical properties and applications.
tert-Butyl ((3R)-4-hydroxypyrrolidin-3-yl)carbamate: The hydroxyl group can significantly alter the compound’s solubility and reactivity.
The uniqueness of this compound lies in its fluorine substitution, which can enhance its stability, binding affinity, and specificity in biological systems.
Propriétés
Formule moléculaire |
C9H17FN2O2 |
|---|---|
Poids moléculaire |
204.24 g/mol |
Nom IUPAC |
tert-butyl N-[(3R)-4-fluoropyrrolidin-3-yl]carbamate |
InChI |
InChI=1S/C9H17FN2O2/c1-9(2,3)14-8(13)12-7-5-11-4-6(7)10/h6-7,11H,4-5H2,1-3H3,(H,12,13)/t6?,7-/m1/s1 |
Clé InChI |
BZSDDSIFAGBZLT-COBSHVIPSA-N |
SMILES isomérique |
CC(C)(C)OC(=O)N[C@@H]1CNCC1F |
SMILES canonique |
CC(C)(C)OC(=O)NC1CNCC1F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2S,2'S)-3,3'-([1,1'-Biphenyl]-4,4'-diyl)bis(2-aminopropanoic acid) 2hcl](/img/structure/B14043226.png)
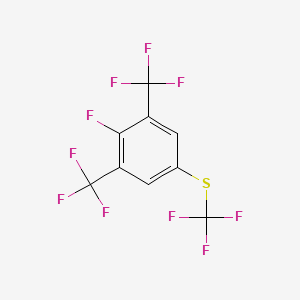
![6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)oxazolo[4,5-b]pyridin-2(3H)-one](/img/structure/B14043235.png)
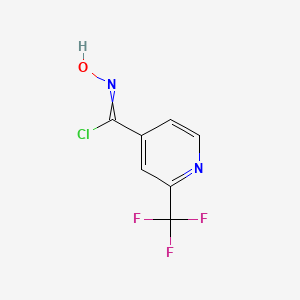
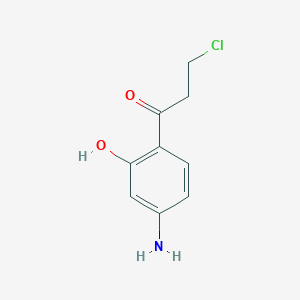
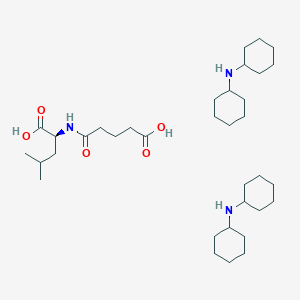

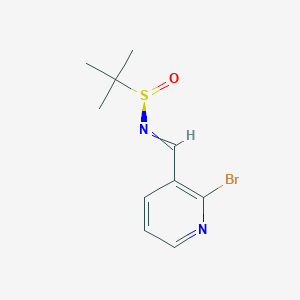

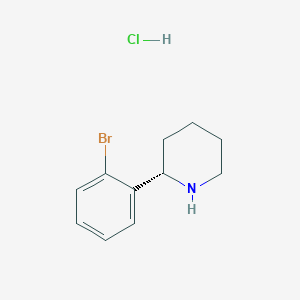
![ethyl (5R)-5-[(1R,3aS,7aR)-4-[(2E)-2-[(3S,5R)-3,5-bis[[tert-butyl(dimethyl)silyl]oxy]-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]hexanoate](/img/structure/B14043310.png)
